molecular formula C5H5N3O2 B1682577 3-Hydroxypyrazine-2-carboxamide CAS No. 55321-99-8

3-Hydroxypyrazine-2-carboxamide

Cat. No. B1682577
CAS RN: 55321-99-8
M. Wt: 139.11 g/mol
InChI Key: SZPBAPFUXAADQV-UHFFFAOYSA-N
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Description

3-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a broad-spectrum viral polymerase inhibitor and a structural analogue of T-705 . It inhibits the polymerases of RNA viruses after being converted to a ribonucleoside triphosphate (RTP) metabolite .


Synthesis Analysis

The synthesis of 3-Hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination . The overall yield of this process is about 8% .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyrazine-2-carboxamide is almost planar . The intramolecular O−H•••O hydrogen bond forms a 6-member ring . In the crystal, molecules are packed governed by both hydrogen bonds and stacking interactions .


Physical And Chemical Properties Analysis

3-Hydroxypyrazine-2-carboxamide is a crystal-powder with a very pale yellow to brown or gray color . It has a density of 1.5±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 33.2±0.3 cm3, and it has a molar volume of 93.0±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Synthesis

3-Hydroxypyrazine-2-carboxamide: is a critical intermediate in the production of various pyrazine-based pharmaceuticals . It is used in the synthesis of compounds through nitration, employing sulfuric acid and potassium nitrate as reagents. The optimization of this process enhances yield purity, which is crucial for pharmaceutical applications.

Antiviral Research

This compound has shown promise as a broad-spectrum antiviral agent . It inhibits RNA virus polymerase by converting into a metabolite of ribonucleotide triphosphate (RTP), demonstrating activity against viruses like Zika, influenza, and foot-and-mouth disease. Its efficacy as an antiviral agent varies based on the virus type and infection stage.

Cellular Metabolism and Aging

As a precursor to nicotinamide adenine dinucleotide (NAD+) , 3-Hydroxypyrazine-2-carboxamide plays a role in cellular metabolism and aging . Increasing NAD+ levels can potentially slow down or reverse age-related health problems, making it a valuable tool for studying aging mechanisms.

Treatment of Medical Conditions

Research suggests that 3-Hydroxypyrazine-2-carboxamide may be effective in treating conditions like diabetes, obesity, and cardiovascular disease . It improves insulin sensitivity, reduces inflammation, and enhances blood flow, offering multiple therapeutic benefits.

Coordination Chemistry in Crystal Engineering

This compound and its derivatives, such as 3-hydroxypyridine-2-carboxamide , are used as ligands in coordination chemistry, particularly in crystal engineering . They play a significant role in the design and synthesis of complex crystal structures.

Biotechnology Research

In biotechnology, 3-Hydroxypyrazine-2-carboxamide is utilized for studying cellular metabolism and aging . Its ability to increase NAD+ levels has made it a valuable tool for investigating the underlying mechanisms of aging and age-related diseases.

Mechanism of Action

Target of Action

3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is an antiviral compound that primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a prime target for antiviral drugs .

Mode of Action

The compound’s mode of action involves its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite is recognized by the viral RNA polymerase as a substrate, competing with guanosine 5’-triphosphate (GTP), which results in the inhibition of viral RNA synthesis .

Biochemical Pathways

The active form of 3-Hydroxypyrazine-2-carboxamide, pyrazine-ribofuranosyl-5′-triphosphate, is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) through the proton-coupled electron transfer (PCET) mechanism in the immune system . This suggests that the compound may play a role in the body’s immune response to viral infections.

Result of Action

The primary molecular effect of 3-Hydroxypyrazine-2-carboxamide is the inhibition of viral RNA synthesis, which effectively blocks the replication of many RNA viruses . This includes a variety of RNA viruses, including Zika virus (ZIKV), influenza virus, sandy virus, bunyavirus, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV) .

Action Environment

The action of 3-Hydroxypyrazine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s active form is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) in the immune system . This suggests that the compound’s action, efficacy, and stability could be affected by the state of the body’s immune response and the presence of inflammation.

Safety and Hazards

3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPBAPFUXAADQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203888
Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrazine-2-carboxamide

CAS RN

55321-99-8
Record name 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-
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Record name 55321-99-8
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Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
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Record name 3-Hydroxypyrazine-2-carboxamide
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Record name 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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